Flupentixol decanoate
Description
Properties
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43F3N2O2S/c1-2-3-4-5-6-7-8-15-32(39)40-24-23-38-21-19-37(20-22-38)18-11-13-27-28-12-9-10-14-30(28)41-31-17-16-26(25-29(27)31)33(34,35)36/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKWDDSLMBHIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865569 | |
| Record name | 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30909-51-4 | |
| Record name | Flupenthixol decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30909-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Flupentixol Isomerization and Intermediate Formation
Flupentixol exists as E (trans) and Z (cis) geometric isomers, with only the Z-form exhibiting therapeutic activity. Industrial processes begin with racemic Z/E-flupentixol, requiring selective crystallization to isolate the Z-isomer. The patented method uses p-chlorobenzoyl chloride to form flupentixol p-chlorobenzoate hydrochloride, exploiting differential solubility between isomers:
Reaction Scheme
Key parameters:
-
Molar ratio : 1:1.2 (flupentixol:p-chlorobenzoyl chloride)
-
Solvent : Ethyl acetate (2.5–3.0 L/kg substrate)
Post-reaction, the mixture is cooled to 5°C, inducing crystallization of the E-isomer p-chlorobenzoate salt, which is filtered off. The Z-isomer remains in the mother liquor, concentrated under vacuum, and recrystallized from cyclohexane at 60°C→15°C to yield 99.7% pure Z-flupentixol p-chlorobenzoate.
Fractional Crystallization Optimization
Cyclohexane proves optimal for Z-isomer crystallization due to its low polarity and temperature-dependent solubility profile. Pilot-scale data demonstrate:
| Parameter | Value | Source |
|---|---|---|
| Crystallization solvent | Cyclohexane | |
| Cooling rate | 0.5°C/min | |
| Final purity (Z-isomer) | 99.7% | |
| Yield | 70% |
Decanoate Esterification Process
Acylation with Decanoyl Chloride
The purified Z-flupentixol undergoes esterification with decanoyl chloride in acetone:
Reaction Conditions
-
Stoichiometry : 1:1.16 (flupentixol:decanoyl chloride)
-
Temperature : Reflux (58°C) for 1 hour
-
Workup : Ethyl acetate addition followed by HCl-saturated ethyl acetate to precipitate the product
Post-reaction cooling to 5°C yields 85% of Z-flupentixol decanoate dihydrochloride, which is converted to the free base via potassium carbonate treatment in tert-butyl methyl ether.
Critical Process Parameters
Industrial batches reveal sensitivity to:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 55–60°C | ±3% yield |
| Acyl chloride excess | 15–20% | <5% impurity |
| Cooling rate | 1°C/min | Crystal purity |
Purification and Quality Control
Final Product Isolation
The crude ester is purified through:
-
Solvent extraction : Tert-butyl methyl ether/water partitioning removes ionic impurities
-
Vacuum distillation : Removes solvents at 40°C/0.1–0.5 mmHg
-
Crystallization : Cyclohexane recrystallization achieves pharmacopeial purity
Typical Batch Metrics
Analytical Characterization
Patented methods employ:
-
¹H-NMR : Characteristic signals at δ 0.89 (t, CH₃), 2.32 (t, COCH₂), 5.9 (t, thioxanthene proton)
-
Mass spectrometry : Molecular ion peak at m/z 589 (C₃₃H₄₃F₃N₂O₂S)
-
XRD : Confirms crystalline form stability
Industrial-Scale Manufacturing Considerations
Process Economics
Global Calcium’s production data indicate:
| Metric | Value |
|---|---|
| Annual capacity | 5,000 kg |
| API cost | $12,500/kg |
| Cycle time | 14 days |
Alternative Synthetic Approaches
Ester Derivatives for Isomer Separation
While p-chlorobenzoate is standard, patents disclose alternatives:
| Ester Derivative | Crystallization Solvent | Z-Purity |
|---|---|---|
| p-Nitrobenzoate | Toluene | 98.2% |
| 3,4-Dichlorobenzoate | Heptane | 97.8% |
| Methanesulfonate | Dichloromethane | 96.1% |
Chemical Reactions Analysis
Types of Reactions
Flupenthixol decanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert flupenthixol decanoate into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles, and the conditions vary depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of flupenthixol decanoate.
Scientific Research Applications
Treatment of Schizophrenia
Flupentixol decanoate is extensively utilized for the long-term maintenance treatment of schizophrenia. It is administered via intramuscular injection, allowing for sustained drug release and improved patient compliance compared to oral formulations.
Efficacy in Relapse Prevention
Clinical studies have demonstrated that this compound significantly reduces relapse rates in patients with schizophrenia. For instance, a study indicated that patients receiving a mean dose of 36 mg every four weeks experienced a relapse rate of only 10%, compared to 32% in those receiving lower doses . Another review highlighted that doses between 20 mg and 60 mg every three to four weeks were effective in maintaining low relapse rates, suggesting that modest dosing can lead to favorable outcomes over extended periods .
Management of Alcohol Dependence
This compound has also been investigated for its potential in preventing relapse among individuals recovering from alcohol dependence. A randomized controlled trial involving 281 participants found that those treated with this compound showed a significant reduction in relapse rates compared to placebo-treated individuals after six months . The compound's interaction with dopamine and serotonin receptors may contribute to its efficacy in this context, making it a valuable option for managing dual diagnoses involving substance use disorders .
Comparison with Other Antipsychotics
This compound is often compared with other depot antipsychotics, such as zuclopenthixol decanoate and haloperidol decanoate. A systematic review found no significant differences in relapse rates or overall effectiveness between this compound and other depot formulations . However, some studies suggest that flupentixol may offer better tolerability and fewer side effects, which can enhance patient adherence to treatment regimens.
Case Studies and Clinical Observations
Several case studies have documented the practical applications of this compound in clinical settings:
- Injection Site Reactions : A case report highlighted repeated injection site abscesses in an obese patient receiving this compound, emphasizing the need for careful monitoring and management of injection sites to prevent complications .
- Long-term Efficacy : Another observational study noted the sustained effectiveness of this compound over several years, with patients maintaining stable mental health without significant side effects .
Summary of Findings
The following table summarizes key findings from various studies regarding the applications and efficacy of this compound:
Mechanism of Action
Flupenthixol decanoate exerts its effects by blocking dopamine receptors, particularly D1 and D2 receptors . This action helps to correct chemical imbalances in the brain, reducing symptoms of schizophrenia such as hallucinations and delusions . The compound also has some affinity for serotonin receptors, contributing to its overall antipsychotic effects .
Comparison with Similar Compounds
Key Research Findings
Dose Optimization
- Effective dose range : 10–40 mg every 2 weeks for most patients, with minimal benefit beyond 40 mg .
- Plasma level variability : Individualized dosing is critical due to 17-day half-life fluctuations .
- Oral equivalence : 10 mg oral flupentixol ≈ 40 mg LAI every 2 weeks .
Clinical Outcomes
- Relapse rates: No significant difference between flupentixol (20–40 mg) and fluphenazine (12.5–25 mg) over 1 year .
- Depression exacerbation : Equal incidence (~53–55%) with flupentixol and fluphenazine .
Environmental and Economic Impact
- Overprescribing flupentixol (e.g., 400 mg/week) increases annual carbon footprint by 170 kg CO2e/patient. Rational dosing could save £300,000/year in the NHS .
Q & A
Q. What pharmacokinetic properties of flupentixol decanoate are critical for designing maintenance therapy studies in schizophrenia?
Methodological Answer: Key parameters include its bioavailability (100% for intramuscular vs. 40–55% for oral), time to peak serum levels (4–7 days), and elimination half-life (mean 17 days). These properties necessitate dosing intervals of 2–4 weeks and steady-state plasma concentrations reached after 2–3 months. Studies should account for linear kinetics and variability in individual metabolism, particularly cis(Z)-isomer activity . Experimental designs must standardize injection intervals and monitor trough serum levels to avoid under/over-dosing .
Q. How do this compound's receptor binding profiles inform its efficacy and side-effect mechanisms?
Methodological Answer: Flupentixol antagonizes D1/D2 dopamine receptors and exhibits partial 5-HT2A/2C serotonin receptor activity. Advanced studies should measure dopamine receptor occupancy (D2-RO) via PET imaging or in vitro assays, targeting 50–70% occupancy for therapeutic effects. Note that extrapyramidal side effects (EPSEs) correlate with higher D2-RO (>70%), requiring dose individualization to balance efficacy and tolerability .
Q. What methodological considerations are essential for designing longitudinal studies on this compound's relapse prevention efficacy?
Methodological Answer: Use randomized controlled trials (RCTs) with fixed-dose regimens (e.g., 20–40 mg/2 weeks) and standardized relapse definitions (e.g., hospitalization, symptom deterioration). Include washout periods for prior antipsychotics and control for confounders like adherence. Survival analysis should account for time-to-event data, with follow-up ≥12 months to capture delayed relapses .
Advanced Research Questions
Q. How can researchers resolve contradictions in dose-response relationships observed across this compound studies?
Methodological Answer: Contradictions arise from heterogeneous study designs (e.g., flexible vs. fixed dosing) and variability in pharmacokinetics. Meta-analyses should stratify data by study type (RCTs vs. observational), dosing intervals, and outcome definitions. Pharmacokinetic-pharmacodynamic (PK-PD) modeling can reconcile discrepancies by correlating trough serum levels (target: 0.68–2 ng/ml) with clinical outcomes .
Q. What methodologies address inter-individual variability in this compound plasma levels and clinical response?
Methodological Answer: Population pharmacokinetic models incorporating covariates (e.g., age, CYP enzyme activity) can predict dose adjustments. Use high-performance liquid chromatography (HPLC) to measure cis(Z)-flupentixol levels, noting assay variability (peak:trough ratios vary 1.6–10.4x). Therapeutic drug monitoring (TDM) protocols should standardize blood sampling times relative to injection intervals .
Q. How should researchers evaluate long-term outcomes of this compound in treatment-resistant schizophrenia?
Methodological Answer: Employ naturalistic cohort studies with adaptive dosing (e.g., stepwise increments to 80–100 mg/2 weeks) and composite endpoints (relapse, EPSE severity, quality-of-life metrics). Address confounding via propensity scoring or instrumental variable analysis. Long-term safety assessments must track tardive dyskinesia incidence using validated scales like AIMS .
Q. Can in silico models improve tapering regimens for this compound?
Methodological Answer: Yes. Pharmacokinetic simulations using elimination half-lives (17 days) and D2-RO decay rates can predict safe tapering schedules. Validate models against clinical data from dose-reduction studies (e.g., Kistrup et al., 1991), ensuring decrements ≤25% per adjustment and monitoring intervals ≥8 weeks to avoid rebound psychosis .
Methodological Guidelines
- Data Analysis : Use survival curves for relapse rates and mixed-effects models for longitudinal EPSE data. Report 95% confidence intervals for dose-response correlations .
- Ethical Considerations : Disclose conflicts of interest in industry-sponsored trials. For dose-reduction studies, obtain informed consent addressing risks of dopamine supersensitivity psychosis .
- Reporting Standards : Follow CONSORT for RCTs and STROBE for observational studies. Include raw pharmacokinetic data in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
